1-Chloro-2-(2-nitrovinyl)benzene
Overview
Description
1-Chloro-2-(2-nitrovinyl)benzene is an organic compound with the molecular formula C8H6ClNO2. It is a derivative of benzene, where a chlorine atom is attached to the first carbon and a nitrovinyl group is attached to the second carbon of the benzene ring. This compound is known for its applications in various chemical reactions and research fields.
Scientific Research Applications
1-Chloro-2-(2-nitrovinyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Safety and Hazards
Mechanism of Action
Target of Action
This compound is primarily used for research purposes .
Mode of Action
It is known that the compound is synthesized from 2-chlorobenzaldehyde and nitromethane in the presence of sodium hydroxide .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is permeable to the blood-brain barrier . The compound is also known to inhibit CYP1A2, an enzyme involved in drug metabolism .
Action Environment
Biochemical Analysis
Biochemical Properties
1-Chloro-2-(2-nitrovinyl)benzene plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to inhibit certain cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The compound’s interaction with these enzymes can lead to altered metabolic pathways and changes in the levels of metabolites. Additionally, this compound can bind to proteins involved in cellular signaling, potentially affecting signal transduction pathways.
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and concentration of the compound. In some cell types, it has been shown to induce oxidative stress, leading to the activation of stress response pathways . This compound can also influence gene expression by modulating transcription factors and other regulatory proteins. Furthermore, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can form covalent bonds with nucleophilic sites on proteins and DNA, leading to enzyme inhibition or activation . The compound’s nitrovinyl group is particularly reactive and can participate in nucleophilic addition reactions. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other DNA-binding proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to this compound has been shown to cause persistent changes in cellular function, including alterations in cell signaling and metabolism.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound may have minimal effects, while higher doses can lead to significant toxicity . Studies have shown that high doses of this compound can cause liver damage and other adverse effects in animal models. It is important to determine the threshold dose at which these toxic effects occur to ensure safe usage in research.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of reactive intermediates. These intermediates can further react with cellular macromolecules, potentially causing damage and altering metabolic flux. The compound’s effects on metabolite levels can provide insights into its role in cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in different cellular compartments. The distribution of this compound can affect its activity and function, as well as its potential toxicity.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within the cell, where it can exert its effects. For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-2-(2-nitrovinyl)benzene can be synthesized through a reaction involving 2-chlorobenzaldehyde and nitromethane. The reaction typically occurs in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The process involves the formation of an intermediate, which then undergoes further reactions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2-(2-nitrovinyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The nitrovinyl group can be oxidized to form different products.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: The major product is typically an amine derivative.
Substitution: Various substituted benzene derivatives can be formed depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-2-nitrobenzene: Lacks the vinyl group, making it less reactive in certain types of reactions.
2-Chloro-1-nitroethene: Has a similar structure but with different positioning of the nitro and chlorine groups.
1-Bromo-2-(2-nitrovinyl)benzene: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and applications.
Uniqueness
1-Chloro-2-(2-nitrovinyl)benzene is unique due to the presence of both a chlorine atom and a nitrovinyl group on the benzene ring. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry and research .
Properties
IUPAC Name |
1-chloro-2-[(E)-2-nitroethenyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO2/c9-8-4-2-1-3-7(8)5-6-10(11)12/h1-6H/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHKJTRDWAZGBLR-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90879308 | |
Record name | 2-CHLORO-B-NITROSTYRENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90879308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3156-34-1 | |
Record name | Benzene, 1-chloro-2-(2-nitrothenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003156341 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3156-34-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136463 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-CHLORO-B-NITROSTYRENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90879308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-2-Chloro-beta-nitrostyrene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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